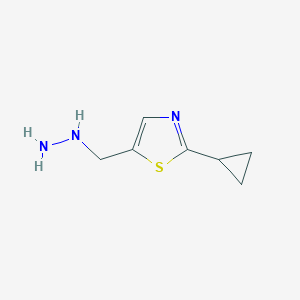
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H7ClN4O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide typically involves the chlorination of 6-methylpyrimidine-5-carboxamide followed by amination. The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The subsequent amination step can be carried out using ammonia or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-2-alkylamino-6-methylpyrimidine-5-carboxamide can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-amino-2-chloro-6-methylpyrimidine-5-carboxylic acid.
Reduction Products: Reduction can yield 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants.
Biological Research: It serves as a probe in studying enzyme mechanisms and interactions with nucleic acids.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups on the pyrimidine ring allow it to form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but lacks the carboxamide group.
4-Amino-2-chloro-6-methylpyrimidine: Similar but without the carboxamide group.
2-Amino-4-chloro-5-methylpyrimidine: Similar but with a different substitution pattern on the pyrimidine ring.
Uniqueness
4-Amino-2-chloro-6-methylpyrimidine-5-carboxamide is unique due to the presence of both the carboxamide and chlorine groups on the pyrimidine ring. This combination allows for specific interactions with biological targets and provides versatility in chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H7ClN4O |
|---|---|
Molekulargewicht |
186.60 g/mol |
IUPAC-Name |
4-amino-2-chloro-6-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7ClN4O/c1-2-3(5(9)12)4(8)11-6(7)10-2/h1H3,(H2,9,12)(H2,8,10,11) |
InChI-Schlüssel |
NFWOORGUGWUABB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)Cl)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


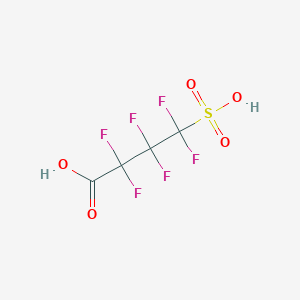
![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
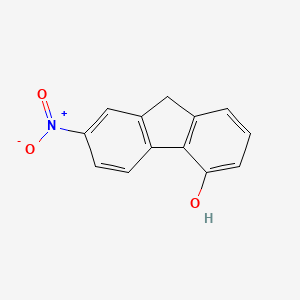
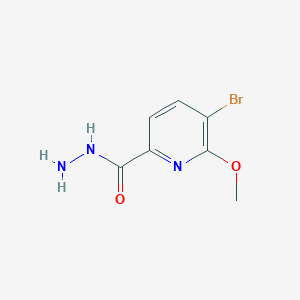
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)

![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
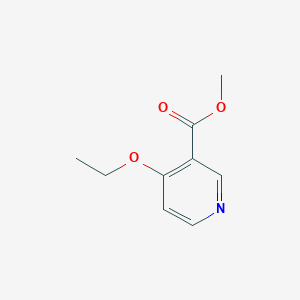

![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
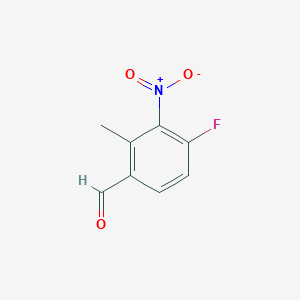

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
